8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a quinazoline moiety and a triazaspirodecane core. The presence of a fluorine atom on the quinazoline ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Spirocyclic Core: The spirocyclic core is formed through a series of cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the quinazoline moiety with the spirocyclic core, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain ion channels or enzymes involved in neurotransmitter release, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with anticonvulsant activity.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A structurally related compound with different pharmacological properties.
Uniqueness
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of a fluorinated quinazoline ring and a triazaspirodecane core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-9-1-2-10-11(7-9)17-8-18-12(10)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMUPPPLGMEKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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